molecular formula C14H17N3O3 B12543393 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile CAS No. 652145-60-3

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B12543393
CAS No.: 652145-60-3
M. Wt: 275.30 g/mol
InChI Key: COJBPMZOEQSZEU-UHFFFAOYSA-N
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Description

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile is an organic compound with a complex structure that includes a piperidine ring, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile typically involves multiple steps One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-3-nitroaniline This intermediate is then subjected to a series of reactions, including alkylation with methyl iodide to introduce the methyl group and cyclization with piperidine to form the piperidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carboxylic acid.

    Reduction: 4-(2-Methoxy-3-aminophenyl)-1-methylpiperidine-4-carbonitrile.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-4-nitrophenyl)-1-methylpiperidine-4-carbonitrile
  • 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carboxylic acid
  • 4-(2-Methoxy-3-aminophenyl)-1-methylpiperidine-4-carbonitrile

Uniqueness

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

652145-60-3

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

4-(2-methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C14H17N3O3/c1-16-8-6-14(10-15,7-9-16)11-4-3-5-12(17(18)19)13(11)20-2/h3-5H,6-9H2,1-2H3

InChI Key

COJBPMZOEQSZEU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=C(C(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

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